molecular formula C11H12INO2 B12091588 1-(3-Iodobenzoyl)pyrrolidin-3-ol

1-(3-Iodobenzoyl)pyrrolidin-3-ol

Cat. No.: B12091588
M. Wt: 317.12 g/mol
InChI Key: OASJVXKKMPRQDI-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 3-iodobenzoyl substituent. The iodine atom enhances molecular weight and lipophilicity, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C11H12INO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2

InChI Key

OASJVXKKMPRQDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Iodobenzoyl)pyrrolidin-3-ol typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(3-Iodobenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrrolidin-3-ol core but differ in substituents, enabling comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
1-(3-Iodobenzoyl)pyrrolidin-3-ol 3-Iodobenzoyl C₁₁H₁₂INO₂ ~317.1* High lipophilicity, bulky substituent -
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol 3-Chloro-benzyl C₁₁H₁₄ClNO 211.69 Electron-withdrawing Cl, lower MW
1-(2-Phenylethyl)pyrrolidin-3-ol derivatives 2-Phenylethyl + oxadiazole C₁₈H₁₈N₃O₂ ~308.4 Antiviral activity (e.g., compounds 1a, 1b)
1-(2-Aminoethyl)pyrrolidin-3-ol 2-Aminoethyl C₆H₁₄N₂O 130.19 Enhanced solubility (polar amino group)
1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol 3-Trifluoromethylphenyl C₁₁H₁₂F₃NO 231.22 Strong electron-withdrawing CF₃ group

*Calculated based on substituent contributions.

Key Observations :

  • Halogen Effects : Replacing chlorine (Cl) with iodine (I) increases molecular weight by ~105.4 g/mol and introduces a larger, more polarizable atom. This may enhance van der Waals interactions in biological systems .
  • Benzoyl vs. Benzyl : The benzoyl group (C₆H₅CO-) introduces a ketone, increasing hydrogen-bonding capacity compared to the benzyl group (C₆H₅CH₂-) .
  • Biological Activity : Phenylethyl derivatives with oxadiazole moieties (e.g., 1a, 1b) demonstrate antiviral properties, suggesting that bulky aromatic substituents may improve target engagement .

Physicochemical Properties

  • Solubility: Aminoethyl derivatives (e.g., 1-(2-aminoethyl)pyrrolidin-3-ol) exhibit higher aqueous solubility due to the polar amino group, whereas iodobenzoyl derivatives may require formulation optimization .

Biological Activity

1-(3-Iodobenzoyl)pyrrolidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives and is characterized by the presence of an iodobenzoyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula of 1-(3-Iodobenzoyl)pyrrolidin-3-ol is C12H12INOC_{12}H_{12}INO, and it has a molecular weight of approximately 275.13 g/mol. The structure includes a pyrrolidine ring, which contributes to its biological activity, and an iodobenzoyl moiety that may enhance its reactivity and binding affinity to various biological targets.

PropertyValue
Molecular FormulaC12H12INOC_{12}H_{12}INO
Molecular Weight275.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 1-(3-Iodobenzoyl)pyrrolidin-3-ol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. It appears to interact with cellular receptors, leading to altered cell cycle progression and increased cell death in malignant cells .

The precise mechanism through which 1-(3-Iodobenzoyl)pyrrolidin-3-ol exerts its biological effects is still under investigation. However, it is hypothesized that the iodobenzoyl group enhances the compound's ability to bind to proteins or enzymes involved in critical biological processes, potentially altering their activity.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, 1-(3-Iodobenzoyl)pyrrolidin-3-ol was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Investigation into Anticancer Properties

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 1-(3-Iodobenzoyl)pyrrolidin-3-ol resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure. The study concluded that the compound could be a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

To better understand the unique properties of 1-(3-Iodobenzoyl)pyrrolidin-3-ol, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-(4-Iodophenyl)pyrrolidin-3-olSimilar iodo group but different phenyl positionModerate antimicrobial activity
1-(2-Chlorobenzoyl)pyrrolidin-3-olChlorine instead of iodineLower anticancer efficacy
1-(Phenyl)pyrrolidin-3-olNo halogen substituentLimited biological activity

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